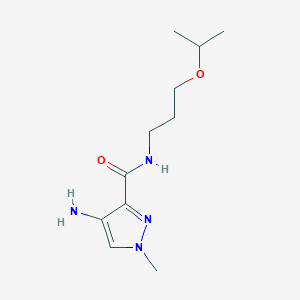

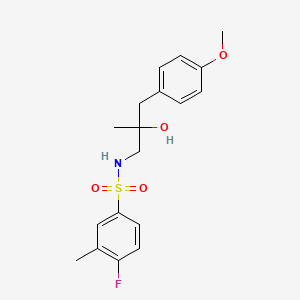

![molecular formula C15H17N3O3S2 B2795324 2-[(4-Aminophenyl)thio]-N-[4-(aminosulfonyl)-phenyl]propanamide CAS No. 913241-96-0](/img/structure/B2795324.png)

2-[(4-Aminophenyl)thio]-N-[4-(aminosulfonyl)-phenyl]propanamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

Herbicidal Activity

Research has shown that certain α-phenylsulfonyl alkanamides, which share structural similarities with 2-[(4-Aminophenyl)thio]-N-[4-(aminosulfonyl)-phenyl]propanamide, exhibit significant herbicidal activities. These compounds were tested under paddy conditions and demonstrated high efficacy against paddy weeds without adversely affecting rice plants, indicating their potential as selective herbicides (H. Omokawa, N. Ichizen, Shigeru Tabogami, T. Takematsu, 1985).

Antibacterial and Antifungal Applications

Several studies have synthesized derivatives of aminophenyl and aminosulfonylphenyl propanamides, demonstrating their potent antibacterial and antifungal activities. These compounds were effective against various microbial strains, suggesting their utility in developing new antimicrobial agents. Notably, novel thiazole, pyridone, and pyrazole derivatives bearing a sulfonamide moiety showed promising results as antimicrobial agents, indicating the chemical versatility and therapeutic potential of these compounds (E. Darwish, A. M. Abdel Fattah, F. Attaby, Oqba N. Al-Shayea, 2014).

Anticancer Activity

Compounds related to this compound have been evaluated for their anticancer properties. Derivatives such as methyl 2-[3-(3-phenyl-quinoxalin-2-ylsulfanyl)propanamido]alkanoates have shown potent antiproliferative effects against various cancer cell lines, including human HCT-116 and MCF-7, highlighting their potential in cancer therapy (S. E. El Rayes, A. Aboelmagd, M. Gomaa, I. Ali, Walid Fathalla, F. Pottoo, F. Khan, 2019).

Enzyme Inhibition

Research into the enzyme inhibitory properties of sulfonamide derivatives has revealed their potential in treating conditions like glaucoma. Novel sulfonamides incorporating a 4-sulfamoylphenyl-methylthiourea scaffold have shown strong affinities towards carbonic anhydrase isozymes, which are crucial for intraocular pressure regulation. These findings underscore the therapeutic applications of these compounds in managing eye diseases (A. Casini, A. Scozzafava, F. Mincione, L. Menabuoni, C. Supuran, 2002).

Fluorescence Signaling

A study developed a fluorescence signaling probe based on 2-(2-aminophenyl)benzothiazole for the selective detection of thiophenol, a toxic chemical species. This probe's signaling mechanism, involving the thiol-induced cleavage of sulfonamide linkage, highlights the compound's application in environmental monitoring and toxicology (Myung Gil Choi, M. Cho, H. Ryu, Jongin Hong, Suk-Kyu Chang, 2017).

Eigenschaften

IUPAC Name |

2-(4-aminophenyl)sulfanyl-N-(4-sulfamoylphenyl)propanamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N3O3S2/c1-10(22-13-6-2-11(16)3-7-13)15(19)18-12-4-8-14(9-5-12)23(17,20)21/h2-10H,16H2,1H3,(H,18,19)(H2,17,20,21) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODJJOKMPVQJHIU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC1=CC=C(C=C1)S(=O)(=O)N)SC2=CC=C(C=C2)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17N3O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-Phenylbicyclo[2.2.1]heptan-2-ol](/img/structure/B2795243.png)

![3-(2-chloro-6-fluorophenyl)-9-(2-methoxyethyl)-5-methyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione](/img/structure/B2795245.png)

![N-[2-(6,7-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-3-methylbutanamide](/img/structure/B2795246.png)

![N,1-diphenyl-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide](/img/structure/B2795247.png)

![N-((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)quinoline-2-carboxamide](/img/structure/B2795248.png)

![(E)-N-[[4-(1,1-Difluoroethyl)oxan-4-yl]methyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2795253.png)

![Benzo[d]thiazol-6-yl(2-thia-5-azabicyclo[2.2.1]heptan-5-yl)methanone](/img/structure/B2795257.png)